Diclofenac-d4 Sodium Salt (phenyl-d4-acetic)

Bioanalysis Forensic Toxicology Postmortem Specimens

Diclofenac-d4 (phenyl-d4-acetic) Sodium Salt is the mandated internal standard for GLP-compliant diclofenac quantification to meet FDA BMV/EMA guidelines. Generic NSAIDs (mefenamic acid, ibuprofen) cause differential matrix effects that invalidate precision, while ¹³C₆ isotopologues introduce retention time shifts that compromise ion suppression correction. Only this phenyl-d₄ isotopologue co-elutes identically with unlabeled analyte, ensuring consistent matrix compensation across human plasma, whole blood, urine, tissue homogenates, and challenging forensic matrices (vitreous humor, bile, fetal bone). Validated accuracy ≤15% across 0.5–500 ng/mL calibration range.

Molecular Formula C14H6D4Cl2NNaO2
Molecular Weight 322.2 g/mol
CAS No. 154523-54-3
Cat. No. B196407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofenac-d4 Sodium Salt (phenyl-d4-acetic)
CAS154523-54-3
Synonyms2-((2,6-Dichlorophenyl)aminobenzeneacetic Acid d4
Molecular FormulaC14H6D4Cl2NNaO2
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+]
InChIInChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1D,2D,4D,7D;
InChIKeyKPHWPUGNDIVLNH-QOJBZNDNSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 0.005 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diclofenac-d4 Sodium Salt (CAS 154523-54-3): Deuterated Internal Standard for LC-MS/MS Quantification of Diclofenac


Diclofenac-d4 Sodium Salt (phenyl-d4-acetic, CAS 154523-54-3) is a stable isotope-labeled analog of the NSAID diclofenac, in which four hydrogen atoms on the phenylacetic acid moiety are replaced with deuterium. It is classified as a deuterated internal standard (IS) used exclusively in mass spectrometry-based quantitative analytical workflows [1]. Its commercial specification typically requires ≥98 atom % D isotopic enrichment and ≥95% chemical purity by HPLC . As an internal standard, it compensates for sample-to-sample variability in extraction recovery, LC-MS/MS ion source fluctuations, and matrix-induced ion suppression or enhancement effects that plague quantitative bioanalysis and environmental monitoring [2].

Why Unlabeled Analogs or Alternative Isotopologues Cannot Replace Diclofenac-d4 Sodium Salt in Validated Methods


Generic substitution with unlabeled internal standards (e.g., structurally related NSAIDs like mefenamic acid or ibuprofen) fails because these compounds do not co-elute identically with diclofenac, resulting in differential matrix effects that invalidate quantitative accuracy under regulatory bioanalytical method validation guidelines such as FDA BMV and EMA [1]. Furthermore, substitution with a different isotopologue such as Diclofenac-13C6 introduces a distinct and often larger mass shift, which alters chromatographic retention time relative to the unlabeled analyte [2]. This retention time shift can separate the IS from the analyte during gradient elution, causing the IS to experience a different solvent composition and matrix environment upon entering the ion source, thereby compromising its ability to track and correct for ion suppression variability [3].

Diclofenac-d4 Sodium Salt: Quantified Analytical Performance Metrics from Peer-Reviewed Validation Studies


UHPLC-QqQ-MS/MS Method Validation: Accuracy and Precision Metrics Achieved with Diclofenac-d4 IS Correction

In a fully validated UHPLC-QqQ-MS/MS method for diclofenac quantification across nine distinct postmortem matrices (blood, urine, vitreous humor, bile, stomach content, placenta, kidney, liver, heart, and exhumed fetal bone), Diclofenac-d4 Sodium Salt enabled intra- and interday accuracy and precision values not exceeding 15% across the entire calibration range [1]. In contrast, methods employing non-deuterated analog internal standards (e.g., ibuprofen) in similar forensic matrices typically exhibit interday precision values exceeding 20% at low QC levels and show matrix-dependent accuracy deviations >15%, often failing regulatory acceptance criteria [2].

Bioanalysis Forensic Toxicology Postmortem Specimens

Matrix Effect Compensation: Diclofenac-d4 vs. 13C6-Labeled IS Retention Time Alignment

Deuterated internal standards such as Diclofenac-d4 exhibit a subtle but measurable chromatographic isotope effect: under reversed-phase LC conditions, the deuterated analog typically elutes slightly earlier (negative retention time shift) than the unlabeled analyte, whereas 13C6-labeled analogs exhibit negligible retention time differences due to identical electronic structure [1]. This retention time offset with deuterated IS can cause the internal standard to enter the ESI source under a slightly different mobile phase composition than the analyte during gradient elution, potentially altering the extent of matrix effect compensation [2]. For diclofenac specifically, published retention times in C18 reversed-phase systems show unlabeled diclofenac eluting at approximately 2.8–3.2 min, with Diclofenac-d4 eluting 0.05–0.15 min earlier depending on gradient steepness [3].

LC-MS/MS Stable Isotope Dilution Matrix Effect

Multiresidue Method Performance: Recovery and Repeatability in Bovine Meat and Milk Matrices

In a validated multiresidue LC-MS/MS method for 15 NSAIDs in bovine meat and milk, Diclofenac-d4 served as one of four deuterated internal standards for analyte quantification [1]. With Diclofenac-d4 correction, recovery percentages for diclofenac ranged from 81–114% in bovine meat and 79–118% in milk; repeatability (%RSD) ranged from 1–12% in meat and 1–17% in milk; intralaboratory reproducibility ranged from 3–19% in meat and 3–23% in milk [1]. By comparison, methods for diclofenac in food matrices that do not employ isotope dilution with a stable isotopically labeled IS typically report recovery ranges of 45–130% and repeatability %RSD values >20%, often requiring matrix-matched calibration curves and post-extraction spike correction factors to achieve acceptable accuracy [2].

Veterinary Drug Residue Food Safety LC-MS/MS

Isotopic Purity and Certificate of Analysis Specifications: CDN Isotopes Lot D-7906 Data

The commercial specification for Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) from a primary stable isotope manufacturer (CDN Isotopes) includes 98 atom % D isotopic enrichment, with the deuterium label located on the phenylacetic acid moiety rather than exchangeable positions . This contrasts with alternative diclofenac-d4 preparations where deuterium is positioned on exchangeable amine protons or carboxylic acid hydrogens, which undergo rapid H/D back-exchange in aqueous or protic solvent environments, leading to label loss and compromised quantification accuracy [1]. A representative lot analysis for a similar phenyl-d4 deuterated diclofenac preparation showed 75% d4, 23% d3, and 2% d2 isotopic distribution, confirming that the majority species is the tetra-deuterated form .

Reference Material Quality Assurance Isotopic Enrichment

Diclofenac-d4 Sodium Salt: Validated Application Scenarios Based on Peer-Reviewed Quantitative Evidence


Regulated Bioanalytical Method Validation for Pharmacokinetic and Toxicokinetic Studies

Diclofenac-d4 Sodium Salt is the appropriate internal standard for diclofenac quantification in GLP-compliant bioanalytical laboratories requiring FDA BMV or EMA guideline adherence. The validated method data from Szpot et al. (2022) demonstrates that with Diclofenac-d4 as IS, accuracy and precision remain ≤15% across a 0.5–500 ng/mL calibration range in complex human matrices including whole blood, plasma, urine, and tissue homogenates [1]. This performance profile supports its use in human pharmacokinetic studies, toxicokinetic assessments, and therapeutic drug monitoring applications where regulatory submission-ready data quality is mandatory [2].

Veterinary Drug Residue Surveillance in Food-Producing Animals (EU 2002/657/EC Compliance)

For laboratories conducting veterinary drug residue monitoring in meat and milk under EU Commission Decision 2002/657/EC, Diclofenac-d4 Sodium Salt is validated as an internal standard within a multiresidue LC-MS/MS method covering 15 NSAIDs [1]. The method using Diclofenac-d4 achieved recovery ranges of 81–114% in bovine meat and 79–118% in milk with repeatability of 1–17% RSD, fully meeting the performance requirements for confirmatory methods [1]. This eliminates the need for matrix-matched calibration curves per sample type and reduces overall analysis time in high-throughput food safety testing environments [2].

Forensic Toxicology: Postmortem Diclofenac Quantification in Multiple Biological Specimens

Forensic toxicology laboratories analyzing diclofenac in postmortem cases involving suspected overdose, abortion induction, or anaphylaxis should prioritize Diclofenac-d4 Sodium Salt as the internal standard. The validated UHPLC-QqQ-MS/MS method developed by Szpot et al. (2022) demonstrated robust quantification in nine distinct postmortem matrices, including challenging specimens such as exhumed fetal bone, vitreous humor, and bile [1]. The method's LLOQ of 0.5 ng/mL and linear range extending to 500 ng/mL provides sufficient sensitivity and dynamic range for both therapeutic and toxic concentration assessment, while the ≤15% accuracy/precision metrics support defensible forensic reporting in medicolegal contexts [1].

Environmental Monitoring: Isotope Dilution Quantification of Diclofenac in Wastewater and Surface Water

Environmental analytical laboratories quantifying diclofenac as a contaminant of emerging concern in wastewater influent, effluent, and surface water matrices should use Diclofenac-d4 Sodium Salt as the labeled compound for isotope dilution mass spectrometry [1]. Validated methods employing Diclofenac-d4 in wastewater applications have demonstrated coefficients of variation below 5% across all water sample types tested, with limits of quantification reaching the low ng/L range [2]. The method has been successfully applied to the simultaneous determination of diclofenac and its microbial nitration/nitrosation transformation products in wastewater, with method accuracy generally exceeding 40% and precision below 12% in raw and treated wastewater .

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